1-(3-Methoxyphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine
Overview
Description
1-(3-Methoxyphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethyl-pyrazole carbonyl group
Preparation Methods
One common synthetic route involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(3-Methoxyphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine include other piperazine derivatives and trifluoromethyl-pyrazole compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique combination of the methoxyphenyl and trifluoromethyl-pyrazole groups in this compound distinguishes it from other similar molecules .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-22-15(17(18,19)20)11-14(21-22)16(25)24-8-6-23(7-9-24)12-4-3-5-13(10-12)26-2/h3-5,10-11H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWXBZCBZAFYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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